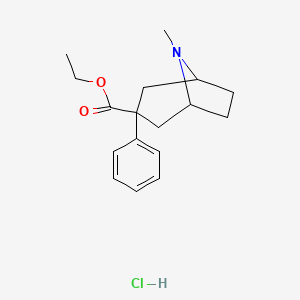
exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride: is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride has a wide range of scientific research applications, including:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-, ethyl ester
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
Uniqueness
Exo-8-Methyl-3-phenyl-8-azabicyclo(3.2.1)octane-3-carboxylic acid ethyl ester hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its exo-configuration and the presence of both methyl and phenyl groups contribute to its unique properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52123-58-7 |
|---|---|
Molekularformel |
C17H24ClNO2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
ethyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(13-7-5-4-6-8-13)11-14-9-10-15(12-17)18(14)2;/h4-8,14-15H,3,9-12H2,1-2H3;1H |
InChI-Schlüssel |
YBLSHXWRVRWYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC2CCC(C1)N2C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


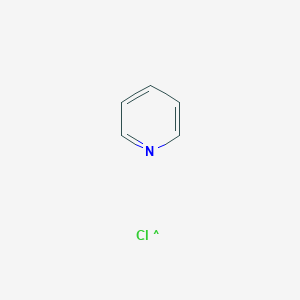
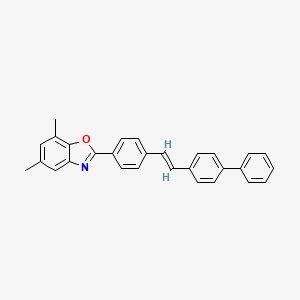
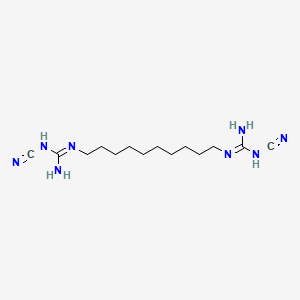


![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)



![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

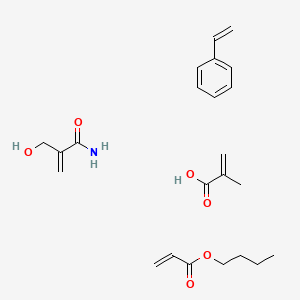
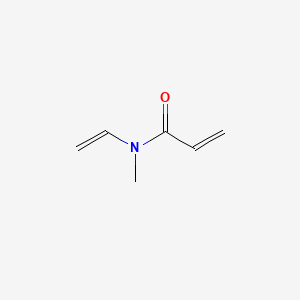
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
